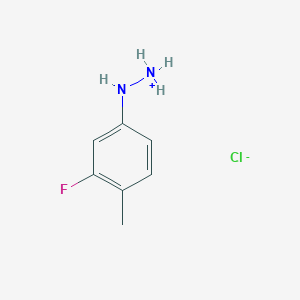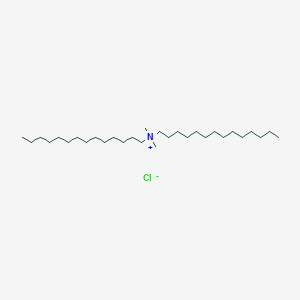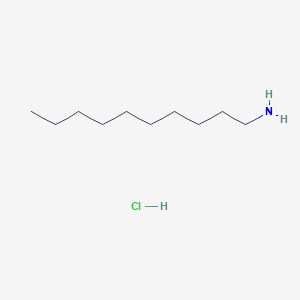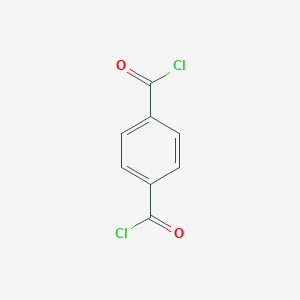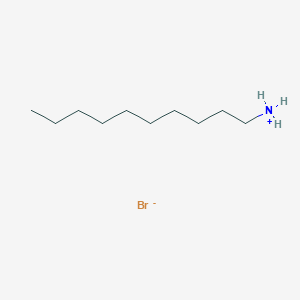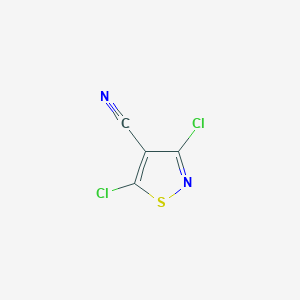
5-Methoxyindole-2-carboxylic acid
Overview
Description
5-Methoxyindole-2-carboxylic acid (MICA) is an indolecarboxylic acid that carries an additional methoxy substituent at position 5 . It has the empirical formula C10H9NO3 and a molecular weight of 191.18 .
Molecular Structure Analysis
MICA has a molecular structure represented by the SMILES stringCOc1ccc2[nH]c(cc2c1)C(O)=O . The InChI representation is InChI=1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13) . Physical And Chemical Properties Analysis
MICA has a melting point of 199-201 °C . Its molecular weight is 191.1834 .Scientific Research Applications
Neuropharmacological Applications
5-MICA has been studied for its potential in neuropharmacology. Researchers have synthesized hydrazones derived from 5-MICA that exhibit radical scavenging properties . These compounds could modulate oxidative damage induced by iron, which is significant in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The ability to scavenge hypochlorite ions suggests a protective role against oxidative stress .
Crystallography and Structural Analysis
The crystal structure of 5-MICA is of interest due to its implications in drug design and development. A study has revealed the highly conserved geometry of 5-MICA derivatives, which is crucial for their interaction with biological receptors . The specific three-dimensional packing of these molecules in crystal structures could be vital for the stability and efficacy of pharmaceuticals .
Anticancer Research
5-MICA is a reactant in the synthesis of anticancer agents. Its derivatives are being explored for their potential to inhibit the growth of cancer cells and could be a part of novel therapeutic strategies .
Imaging Techniques
A fluorescent small molecule probe derived from 5-MICA has been developed for in vivo lipid imaging . This application is particularly useful in the study of metabolic diseases and the visualization of lipid accumulation in live organisms.
Enzyme Inhibition
Compounds derived from 5-MICA have been identified as inhibitors of Indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune response modulation . IDO inhibitors are being researched for their potential in treating various diseases, including cancer and chronic infections.
Neurotransmitter Receptor Research
Selective ligands for Dopamine D3 and 5-HT4 receptors have been synthesized using 5-MICA . These receptors are targets for the treatment of psychiatric disorders and gastrointestinal diseases, respectively.
Tuberculosis Treatment
5-MICA derivatives have been used to create inhibitors of Mycobacterium tuberculosis pantothenate synthetase . This enzyme is essential for the survival of the tuberculosis bacterium, making these inhibitors a promising avenue for new treatments.
Hypoxia-Selective Cytotoxins
Research into hypoxia-selective cytotoxins has utilized 5-MICA as a precursor . These cytotoxins can target hypoxic tumor cells, which are often resistant to conventional therapies.
Mechanism of Action
Target of Action
5-Methoxyindole-2-carboxylic acid (MICA) primarily targets mitochondrial dihydrolipoamide dehydrogenase (DLDH) and gluconeogenesis in the liver . DLDH is a key enzyme in the mitochondrial energy metabolism, and its inhibition can lead to neuroprotection against ischemic injury . Gluconeogenesis is a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates, and its inhibition can lead to hypoglycemic effects .
Mode of Action
MICA acts as a reversible inhibitor of DLDH . By inhibiting this enzyme, MICA can confer chemical preconditioning and neuroprotection against stroke . In the liver, MICA inhibits gluconeogenesis, leading to a decrease in blood glucose levels . This makes it a potent hypoglycemic agent .
Biochemical Pathways
MICA affects the mitochondrial energy metabolism and the gluconeogenesis pathway . By inhibiting DLDH, MICA disrupts the mitochondrial energy metabolism, which can lead to neuroprotection . The inhibition of gluconeogenesis in the liver leads to a decrease in the production of glucose, thereby lowering blood glucose levels .
Pharmacokinetics
Given its potent hypoglycemic effects and its ability to inhibit gluconeogenesis in the liver, it is likely that mica has good bioavailability .
Result of Action
The inhibition of DLDH by MICA can lead to neuroprotection against ischemic injury . This is particularly important in the context of stroke, where ischemic injury can lead to significant neuronal damage . On the other hand, the inhibition of gluconeogenesis in the liver by MICA can lead to a decrease in blood glucose levels , making it a potent hypoglycemic agent .
Future Directions
properties
IUPAC Name |
5-methoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBJVSLNUMZXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195944 | |
| Record name | Indole-2-carboxylic acid, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyindole-2-carboxylic acid | |
CAS RN |
4382-54-1 | |
| Record name | 5-Methoxy-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4382-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxyindole-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4382-54-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-2-carboxylic acid, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxyindole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHOXYINDOLE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFK8L54HA2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of 5-Methoxyindole-2-carboxylic acid?
A1: 5-Methoxyindole-2-carboxylic acid is a potent inhibitor of dihydrolipoamide dehydrogenase (DLDH), the E3 subunit of the pyruvate dehydrogenase complex (PDHc) [, , , , ].
Q2: How does 5-Methoxyindole-2-carboxylic acid inhibit dihydrolipoamide dehydrogenase?
A2: While the precise mechanism of inhibition is not fully elucidated, 5-Methoxyindole-2-carboxylic acid is known to reversibly inhibit DLDH []. This inhibition disrupts the activity of PDHc, a crucial enzyme complex involved in glucose metabolism [].
Q3: What are the downstream effects of 5-Methoxyindole-2-carboxylic acid-mediated dihydrolipoamide dehydrogenase inhibition?
A3: Inhibition of DLDH by 5-Methoxyindole-2-carboxylic acid leads to several downstream effects, including:
- Impaired Glucose Metabolism: As a key enzyme in glucose metabolism, DLDH inhibition disrupts the conversion of pyruvate to acetyl-CoA, ultimately affecting cellular energy production [, ].
- Lactate Accumulation: Disruption of PDHc activity can lead to the buildup of lactate in cells, potentially contributing to changes in intracellular pH [, ].
Q4: What is the molecular formula and weight of 5-Methoxyindole-2-carboxylic acid?
A4: The molecular formula of 5-Methoxyindole-2-carboxylic acid is C10H9NO3, and its molecular weight is 191.19 g/mol.
Q5: Is there any spectroscopic data available for 5-Methoxyindole-2-carboxylic acid?
A5: Yes, spectroscopic data, including vibrational spectra, have been reported for 5-Methoxyindole-2-carboxylic acid []. This data aids in structural characterization and understanding its physicochemical properties.
Q6: What is known about the dissolution and solubility of 5-Methoxyindole-2-carboxylic acid?
A8: While specific dissolution rate data is not provided, research indicates that 5-Methoxyindole-2-carboxylic acid is soluble in aqueous solutions, allowing for its use in various experimental setups [, ].
Q7: How is 5-Methoxyindole-2-carboxylic acid relevant to melanoma research?
A9: 5-Methoxyindole-2-carboxylic acid is a metabolite of eumelanin, the pigment responsible for brown and black coloration in skin and hair. Its presence in urine has been investigated as a potential marker for melanoma progression [, , , , , , ].
Q8: Is 5-Methoxyindole-2-carboxylic acid a reliable marker for melanoma?
A10: While some studies suggest that elevated urinary 5-Methoxyindole-2-carboxylic acid levels may be associated with melanoma, its reliability as a standalone marker is debated [, , , , , , , , , ]. Often, it is used in conjunction with other markers, such as 5-S-cysteinyldopa, for a more comprehensive assessment [, , , , , ].
Q9: What factors can influence urinary 5-Methoxyindole-2-carboxylic acid levels?
A9: Factors that can affect urinary 5-Methoxyindole-2-carboxylic acid levels include:
- Skin pigmentation: Individuals with darker skin tend to excrete larger quantities of 5-Methoxyindole-2-carboxylic acid [].
- UV exposure: Exposure to ultraviolet radiation, particularly UVA, can stimulate melanin production and potentially influence 5-Methoxyindole-2-carboxylic acid levels [, , ].
- Certain medications: Some medications, like chloroquine, may alter the excretion of melanin metabolites, including 5-Methoxyindole-2-carboxylic acid [].
Q10: Does 5-Methoxyindole-2-carboxylic acid have any known functions in organisms other than humans?
A10: While much of the research on 5-Methoxyindole-2-carboxylic acid centers around its role in human melanin synthesis and potential as a melanoma marker, studies have explored its effects in other organisms:
- Archaebacteria: In the archaebacterium Haloferax volcanii, 5-Methoxyindole-2-carboxylic acid was found to inhibit respiration and potassium ion transport, suggesting a potential role in cellular energy regulation in this organism [].
- Mice: Research in mice has investigated the excretion patterns of 5-Methoxyindole-2-carboxylic acid in relation to different pigmentation genotypes. This work highlights its role as a metabolite of eumelanin synthesis across species [].
- Hamsters: In hamster sperm, 5-Methoxyindole-2-carboxylic acid has been used to investigate the role of DLDH in sperm capacitation and fertilization. Results suggest that DLDH activity, potentially modulated by 5-Methoxyindole-2-carboxylic acid, is crucial for successful fertilization in this species [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




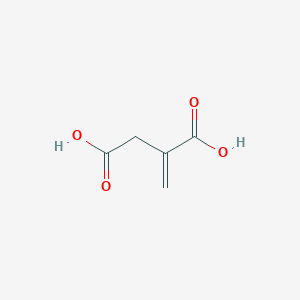
![(3aS,4R,6aR)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B127482.png)
